molecular formula C20H41O4P B1263782 Phytyl phosphate

Phytyl phosphate

Cat. No.: B1263782
M. Wt: 376.5 g/mol
InChI Key: YRXRHZOKDFCXIB-PYDDKJGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phytyl phosphate is a phosphorylated derivative of phytol, serving as a key biosynthetic intermediate and compound of significant interest in metabolic research. Its primary research value lies in its role as a precursor in the biosynthesis of Vitamin E (tocopherol) and Vitamin K1 (phylloquinone) in plants and some cyanobacteria . In these pathways, the phosphoryl group of this compound is essential for the enzymatic transfer reactions that build the final vitamin structures, a process analogous to other kinase-mediated phosphoryl transfers critical in metabolism . Researchers utilize this compound to study the enzymatic mechanisms of prenyltransferases and other enzymes involved in isoprenoid metabolism. The compound is also relevant in studies exploring lipid signaling, membrane biogenesis, and the assembly of chloroplast membranes in photosynthetic organisms due to its hydrophobic nature and integration into lipid bilayers. This compound is for research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H41O4P

Molecular Weight

376.5 g/mol

IUPAC Name

[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl] dihydrogen phosphate

InChI

InChI=1S/C20H41O4P/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-24-25(21,22)23/h15,17-19H,6-14,16H2,1-5H3,(H2,21,22,23)/b20-15+/t18-,19-/m1/s1

InChI Key

YRXRHZOKDFCXIB-PYDDKJGSSA-N

Isomeric SMILES

C[C@@H](CCC[C@@H](C)CCC/C(=C/COP(=O)(O)O)/C)CCCC(C)C

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=CCOP(=O)(O)O)C

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Phytyl Phosphate

Phytyl Phosphate (B84403) Generation through Salvage Pathways

Phytyl phosphate is a key intermediate in a salvage pathway that recycles phytol (B49457), a component of chlorophyll (B73375), for the biosynthesis of essential molecules like tocopherols (B72186) (Vitamin E) and phylloquinone (Vitamin K1). This pathway is particularly important during processes like leaf senescence when large amounts of chlorophyll are broken down. Instead of being lost, the phytyl tail of chlorophyll is salvaged and re-routed into the synthesis of other vital isoprenoid lipids. The generation of this compound through this salvage mechanism involves the liberation of phytol from chlorophyll followed by a sequential two-step phosphorylation.

Two-Step Phosphorylation of Phytol

Once phytol is liberated from chlorophyll, it is converted into phytyl diphosphate (B83284) (phytyl-PP), the precursor for tocopherol and phylloquinone synthesis, through a two-step phosphorylation process nih.govresearchgate.netnih.gov. This conversion is catalyzed by two distinct kinases located in the chloroplast envelope membranes nih.gov. The first reaction produces this compound, and the second adds another phosphate group to form phytyl diphosphate.

The first phosphorylation step is catalyzed by the enzyme phytol kinase, encoded by the VITAMIN E PATHWAY GENE5 (VTE5) gene nih.govnih.govoup.com.

Activity: VTE5 transfers a phosphate group to free phytol, producing this compound nih.govuni-bonn.deapsnet.org. This is a critical entry point for salvaged phytol into the tocopherol biosynthetic pathway nih.gov. In Arabidopsis, VTE5 is a CTP-dependent kinase nih.gov. The enzyme is located in the chloroplasts, consistent with its role in the metabolism of chlorophyll-derived phytol nih.gov.

Specificity and Research Findings: VTE5 exhibits kinase activity for phytol, geranylgeraniol (B1671449), and farnesol, although with different specificities nih.govoup.com. A homolog of VTE5, called farnesol kinase (FOLK), also participates in this pathway but cannot phosphorylate phytol uni-bonn.de. Arabidopsis mutants lacking VTE5 (vte5) show significantly reduced levels of tocopherol, demonstrating the importance of this salvage pathway. In vte5 mutant seeds, tocopherol levels are reduced to about 20% of wild-type levels, while in leaves, they are reduced to about 50% nih.gov. This indicates that while the VTE5-mediated salvage pathway is a major contributor, a smaller portion of tocopherol can be synthesized from a de novo pathway using geranylgeranyl diphosphate nih.gov. Silencing of the VTE5 gene in tomato plants also leads to reduced tocopherol levels and increased sensitivity to combined high light and high temperature stress nih.gov.

The second and final phosphorylation step is the conversion of this compound to phytyl diphosphate, catalyzed by this compound kinase, encoded by the VTE6 gene nih.govnih.govoup.comuni-bonn.de.

Activity: VTE6 is a key enzyme that phosphorylates this compound to yield phytyl diphosphate (phytyl-PP), the direct precursor for both tocopherol and phylloquinone synthesis nih.govnih.gov. Unlike the high specificity of VTE5 for CTP, VTE6 shows broader specificity for nucleotide donors, including CTP, GTP, UTP, and ATP nih.gov. VTE6 is also localized to the chloroplast envelope nih.gov.

Specificity and Research Findings: The essential role of VTE6 is highlighted by the severe phenotypes of vte6 mutants. Arabidopsis plants with a knockout of the VTE6 gene are deficient in both tocopherol and phylloquinone nih.govuni-bonn.denih.gov. These mutants accumulate high levels of this compound and are unable to grow without a supplemental carbon source (photoautotrophically) nih.govnih.gov. They exhibit a dwarf and pale (chlorotic) phenotype, suggesting that the accumulation of this compound may be detrimental to plant growth nih.govuni-bonn.de. The severe growth defects of the vte6 mutant are more pronounced than those of other tocopherol-deficient mutants, underscoring the critical function of this enzyme in clearing the this compound intermediate and providing the phytyl-PP substrate for essential downstream pathways nih.govnih.govfrontiersin.org. The phytol phosphorylation pathway, culminating in the VTE6-catalyzed reaction, is considered the almost exclusive source of phytyl-PP for tocopherol synthesis in leaves nih.gov.

Kinase EnzymeGeneSubstrateProductMutant Phenotype (Arabidopsis)
Phytol Kinase VTE5PhytolThis compoundReduced tocopherol levels (~20-50% of wild-type)
This compound Kinase VTE6This compoundPhytyl diphosphateTocopherol and phylloquinone deficient, accumulation of this compound, severe growth defects
Nucleotide Donor Specificity in Phosphorylation (e.g., CTP, GTP, UTP, ATP)

The phosphorylation of phytol is a critical step in a salvage pathway that recycles phytol from chlorophyll degradation for the synthesis of other essential compounds like tocopherols. This process is catalyzed by two sequential kinase enzymes: phytol kinase (VTE5) and phytyl-phosphate kinase (VTE6). These enzymes transfer a phosphate group from a nucleotide triphosphate donor to their respective substrates.

While adenosine triphosphate (ATP) is considered the canonical phosphate donor for the vast majority of kinase-catalyzed reactions, the specificity of VTE5 and VTE6 for other nucleotide triphosphates (NTPs) such as cytidine triphosphate (CTP), guanosine triphosphate (GTP), and uridine triphosphate (UTP) is not extensively documented in current literature. However, studies on other kinase families have shown that nucleotide preference is not always absolute. For instance, certain bacterial aminoglycoside kinases have been shown to uniquely utilize GTP as a cofactor for antibiotic modification nih.gov. Similarly, the heme-regulated inhibitor (HRI) kinase can utilize GTP as a major phosphate donor, with a catalytic efficiency (kcat) value close to that of ATP, while CTP and UTP are utilized at significantly lower rates mdpi.com.

In many cellular environments, particularly in tumor cells, the concentrations of CTP, GTP, and UTP can be relatively high compared to ATP mdpi.com. This raises the possibility that under certain physiological conditions where ATP levels might be limited, other NTPs could serve as alternative phosphate donors for phytol phosphorylation, although likely with different efficiencies. The binding and utilization of these different nucleotides depend on the specific structural conformations of the nucleotide-binding pocket within the kinase. Molecular dynamics simulations for other proteins, like the Gαs protein, have shown that UTP can be accommodated more easily within the binding pocket than CTP, indicating that the structure of the nucleotide itself influences the interaction umt.edu.

The table below summarizes the relative catalytic efficiencies of a model kinase (HRI) with different nucleotide donors, illustrating a concept that could be applicable to phytol kinases pending further specific research.

Nucleotide DonorRelative Catalytic Efficiency (kcat)General Role in Phosphorylation
ATP HighThe primary and most common phosphate donor for kinases nih.govmdpi.com.
GTP High to ModerateCan be a major phosphate donor for specific kinases like HRI and APH(2'') nih.govmdpi.com.
CTP LowGenerally a poor substrate for kinases compared to ATP and GTP mdpi.comaocs.org.
UTP LowCan be utilized, but typically with much lower efficiency than ATP or GTP mdpi.comumt.edu.

This table illustrates the general concept of nucleotide donor specificity in kinases; specific data for VTE5 and VTE6 is pending further research.

De Novo Phytyl Diphosphate Synthesis Pathway

Phytyl diphosphate (Phytyl-PP) can be synthesized de novo through a dedicated pathway within the plastids. This pathway begins with precursors from primary metabolism and involves a series of elongation and reduction steps to form the characteristic 20-carbon phytyl chain.

The final and defining step in the de novo synthesis of the phytyl moiety is catalyzed by the enzyme geranylgeranyl reductase (GGR), also known as CHL P qmul.ac.uk. This enzyme is responsible for the reduction of geranylgeranyl diphosphate (GGPP) to phytyl diphosphate researchgate.net. GGR catalyzes the sequential hydrogenation of three of the four double bonds present in the geranylgeranyl group, using NADPH as a reductant researchgate.net.

The reaction proceeds in three distinct steps, converting GGPP into phytyl diphosphate via dihydrogeranylgeranyl diphosphate (DHGGPP) and tetrahydrogeranylgeranyl diphosphate (THGGPP) intermediates researchgate.netresearchgate.net. This reduction transforms the unsaturated geranylgeranyl chain into the saturated phytyl tail, which is essential for the synthesis of chlorophylls, tocopherols (Vitamin E), and phylloquinone (Vitamin K) researchgate.netnih.govnih.gov. GGR can act on GGPP directly or on geranylgeranylated chlorophyll a, highlighting its central role in coordinating the synthesis of these vital photosynthetic and antioxidant compounds qmul.ac.uknih.gov.

StepSubstrateProductKey Feature
1 Geranylgeranyl diphosphate (GGPP)Dihydrogeranylgeranyl diphosphate (DHGGPP)Reduction of one double bond.
2 Dihydrogeranylgeranyl diphosphate (DHGGPP)Tetrahydrogeranylgeranyl diphosphate (THGGPP)Reduction of a second double bond.
3 Tetrahydrogeranylgeranyl diphosphate (THGGPP)Phytyl diphosphate (Phytyl-PP)Reduction of the third double bond, yielding the final saturated phytyl chain researchgate.netresearchgate.net.

The substrate for geranylgeranyl reductase, GGPP, is itself the product of the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway researchgate.netnih.gov. The MEP pathway is the primary route for the biosynthesis of isoprenoid precursors in the plastids of plants and many microorganisms nih.govfrontiersin.org.

This pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate to produce the five-carbon building blocks of all isoprenoids: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP) researchgate.netnih.govfrontiersin.org. A series of condensation reactions then follows:

One molecule of DMAPP is combined with one molecule of IPP to form the 10-carbon geranyl diphosphate (GPP).

GPP is then condensed with another IPP molecule to yield the 15-carbon farnesyl diphosphate (FPP).

Finally, FPP is combined with a third IPP molecule to produce the 20-carbon geranylgeranyl diphosphate (GGPP) researchgate.net.

This GGPP is the direct precursor that is then reduced by GGR to form phytyl diphosphate. Therefore, the MEP pathway is directly linked to the formation of the phytyl moiety and, by extension, to the synthesis of chlorophylls and other essential photosynthetic co-factors researchgate.net.

Interconnections within Isoprenoid Metabolic Networks

The synthesis of this compound does not occur in isolation. It is deeply embedded within the complex and compartmentalized network of isoprenoid metabolism, featuring significant interaction between different biosynthetic routes.

In plant cells, isoprenoid precursors are synthesized via two distinct pathways: the plastidial MEP pathway and the cytosolic mevalonate (MVA) pathway nih.govbiorxiv.orgresearchgate.net. While the MEP pathway is primarily responsible for producing precursors for plastid-localized compounds like carotenoids and phytol, and the MVA pathway supplies precursors for cytosolic compounds like sterols and sesquiterpenes, these pathways are not entirely independent nih.govbiorxiv.org.

Substantial evidence demonstrates a metabolic "cross-talk" involving the exchange of isoprenoid intermediates, such as IPP, across the plastid membrane nih.govbiorxiv.orgnih.gov. Isotope-labeling studies have shown that the MVA pathway can contribute significantly to the pool of precursors used for phytol synthesis in the plastids. In some cases, the MVA pathway has been found to provide as much as 50% of the substrate for phytol side chains and carotenoids researchgate.net. This metabolic flexibility allows the plant to coordinate the production of isoprenoids between compartments, ensuring a balanced supply of precursors according to cellular demand. The overexpression of key enzymes in one pathway has been shown to affect the transcript levels and product yields of the other, further confirming this intricate regulatory interaction frontiersin.orgbiorxiv.orgresearchgate.net.

The rate of phytyl diphosphate production is tightly regulated at several key metabolic steps, or "flux control points," to meet the cell's needs for chlorophyll, tocopherols, and phylloquinone while preventing the accumulation of potentially toxic intermediates. These control points include rate-limiting enzymes and branch points where metabolites are diverted to competing pathways.

Key control points identified in the network include:

The GGPP branch point: Geranylgeranyl diphosphate is a critical branch point metabolite. It can be used by chlorophyll synthase for the synthesis of geranylgeranylated chlorophyll, serve as a precursor for tocotrienols, or be reduced by GGR to phytyl diphosphate researchgate.net. The relative activities of these competing enzymes determine the metabolic flux towards phytyl-PP.

Chlorophyll synthesis and degradation: The esterification of chlorophyllide with either GGPP or Phytyl-PP is a key step in chlorophyll biosynthesis researchgate.netnih.govresearchgate.net. Furthermore, the degradation of chlorophyll releases free phytol, which can be re-phosphorylated via the VTE5/VTE6 salvage pathway. This recycling loop represents another crucial control point, linking the turnover of chlorophyll directly to the available pool of phytyl diphosphate for tocopherol and phylloquinone synthesis nih.govnih.govresearchgate.net.

Control PointKey Enzyme(s) / ProcessFunction
MEP Pathway Entry DXS, DXRCatalyze rate-limiting steps, controlling the total flow of carbon into plastidial isoprenoid synthesis frontiersin.orgresearchgate.net.
GGPP Allocation GGR, Chlorophyll SynthaseDetermines whether GGPP is reduced to Phytyl-PP or used for chlorophyll or tocotrienol synthesis researchgate.net.
Phytol Salvage Chlorophyllase, VTE5, VTE6Regulates the recycling of phytol from chlorophyll breakdown back into the Phytyl-PP pool for other uses nih.govnih.gov.
Tetrapyrrole Synthesis Magnesium Chelatase, FerrochelataseA checkpoint that directs protoporphyrin IX into either the chlorophyll or heme synthesis branches, indirectly affecting the demand for phytyl diphosphate nih.govresearchgate.net.

Enzymatic Regulation and Genetic Basis of Phytyl Phosphate Metabolism

Characterization of Key Kinases in Phytyl Phosphate (B84403) Synthesis

The phosphorylation of phytol (B49457), a product of chlorophyll (B73375) degradation, is a two-step process catalyzed by two distinct kinases. These enzymes ensure the conversion of free phytol into phytyl diphosphate (B83284), the substrate for tocopherol and phylloquinone biosynthesis.

VITAMIN E PATHWAY GENE5 (VTE5) is a key enzyme that initiates the salvage pathway of phytol by catalyzing its phosphorylation to phytyl monophosphate (phytyl-P). oup.com This CTP-dependent phosphorylation is crucial for the reutilization of phytol released during chlorophyll breakdown. oup.com In the absence of VTE5, as seen in Arabidopsis thaliana mutants, there is a significant reduction in tocopherol levels, particularly in seeds, and an accumulation of free phytol. oup.comoup.com This highlights the essential role of VTE5 in providing the precursor for tocopherol synthesis. oup.com While VTE5 is most active with phytol, it also demonstrates kinase activity towards other isoprenoid alcohols like geranylgeraniol (B1671449) and farnesol, albeit with lower efficiency. nih.govnih.gov The enzyme is localized to the plastids, consistent with its role in chlorophyll metabolism and tocopherol biosynthesis. mdpi.com Studies in tomato have shown that VTE5 is crucial for tolerance to combined high light and high temperature stress, underscoring its importance in protecting the photosynthetic apparatus. nih.govnih.gov

Following the action of VTE5, VITAMIN E DEFICIENT 6 (VTE6) catalyzes the second phosphorylation step, converting phytyl-P to phytyl diphosphate (phytyl-PP). plantae.orgnih.gov VTE6 is an integral membrane protein. ebi.ac.uk This step is vital for the biosynthesis of both tocopherols (B72186) and phylloquinone. plantae.orgresearchgate.net Mutants lacking VTE6 exhibit a severe deficiency in both of these compounds and show significant growth retardation, indicating that the accumulation of phytyl-P may be detrimental to the plant. nih.govuni-bonn.de The vte6 mutants are unable to perform photoautotrophic growth. nih.gov Overexpression of VTE6 in Arabidopsis leads to increased levels of both phytyl-PP and tocopherols in seeds, confirming its role as a phytyl-P kinase and its importance in providing the substrate for tocopherol synthesis. nih.gov VTE6 is involved in the activation and reutilization of phytol from chlorophyll degradation. phytoab.com

Arabidopsis thaliana possesses a paralog of VTE5 known as Farnesol Kinase (FOLK). nih.govplantae.org While FOLK's primary substrate is farnesol, it exhibits overlapping substrate specificity with VTE5 and can also phosphorylate phytol and geranylgeraniol. nih.govnih.gov Although a folk mutant alone does not show altered tocopherol levels, a double mutant (vte5 folk) is completely deficient in tocopherol, demonstrating that FOLK provides a redundant function to VTE5 in tocopherol biosynthesis. nih.govplantae.org Interestingly, enzyme assays with recombinant FOLK protein expressed in E. coli showed phosphorylation of geranylgeraniol and farnesol, but not phytol, suggesting that its contribution to tocopherol synthesis in vivo might occur through geranylgeraniol phosphorylation. uni-bonn.de Ectopic expression of FOLK can partially rescue the tocopherol deficiency in vte5 mutants. plantae.org This indicates that both VTE5 and FOLK are crucial for supplying phytyl-P for tocopherol synthesis. plantae.org

Genetic Regulation of Phytyl Phosphate Pathway Enzymes

The expression of the genes encoding the key enzymes in the this compound pathway is tightly controlled at both the transcriptional and post-transcriptional levels to meet the metabolic demands of the plant under various developmental and environmental conditions.

The gene encoding VTE6 in Arabidopsis thaliana has been identified as At1g78620. phytoab.com This identification was achieved through a phylogeny-based approach, which led to the characterization of the vte6 mutants. nih.gov Genetic mapping techniques, such as quantitative trait locus (QTL) analysis and genome-wide association studies (GWAS), are powerful tools for identifying genes associated with specific traits. frontiersin.orgfrontiersin.org These methods have been successfully used to map loci controlling various traits in plants, including fruit orientation in pepper and bolting time in spinach. frontiersin.orgfrontiersin.org For instance, fine mapping can narrow down a large genomic region to a few candidate genes. nih.govrothamsted.ac.uknih.gov

The regulation of gene expression in plants is a complex process involving multiple layers of control. Transcription is initiated by the assembly of the preinitiation complex on promoter regions of DNA. nih.gov The expression of genes in the this compound pathway can be influenced by various transcription factors. For example, in tomato, GOLDEN 2-LIKE (GLK) transcription factors, which are involved in chloroplast development, affect tocopherol biosynthesis by influencing the availability of chlorophyll-derived phytol and by transcriptionally regulating genes in the tocopherol biosynthetic pathway. plos.org

Post-transcriptional regulation, which includes mRNA processing, stability, and translation, also plays a crucial role in controlling gene expression in response to environmental stresses. mdpi.commdpi.com For instance, the presence of introns can enhance transcriptional efficiency, and alternative splicing can generate different protein isoforms from a single gene. nih.gov In response to abiotic stresses like phosphate starvation, plants have evolved sophisticated regulatory systems, with transcription factors like PHR1 playing a central role in coordinating the expression of many responsive genes. researchgate.net These control mechanisms ensure that the synthesis of this compound and, consequently, tocopherols and phylloquinone, is finely tuned to the plant's needs.

Phenotypic Consequences of Altered this compound Metabolism

Alterations in the metabolic pathway of this compound, primarily through genetic manipulation of the enzymes VTE5 and VTE6, lead to significant and distinct phenotypic changes in plants. These changes underscore the critical role of this pathway in normal plant growth, development, and stress response.

Impact of VTE5 and VTE6 Mutations on Plant Development and Physiology

Mutations in the VTE5 and VTE6 genes, which encode for phytol kinase and this compound kinase respectively, result in varied and revealing phenotypes in plants like Arabidopsis thaliana.

Mutants lacking a functional VTE5 gene (vte5) exhibit a significant reduction in tocopherol (Vitamin E) content, with levels dropping to about 20% in seeds and 35-50% in leaves compared to wild-type plants. nih.govnih.gov Despite this deficiency, vte5 plants generally display normal growth and development and are able to produce fertile seeds. nih.govuniprot.org

To test the hypothesis of this compound toxicity, researchers have created vte5 vte6 double mutants. These plants remain tocopherol-deficient. nih.govresearchgate.net However, the severe growth retardation seen in the vte6 single mutant is significantly alleviated. nih.govoup.comfrontiersin.org The double mutants show reduced amounts of phytol and this compound compared to the vte6 single mutant. nih.govoup.comresearchgate.net This partial rescue of the growth phenotype strongly suggests that the uncontrolled accumulation of this compound is a primary cause of the severe defects observed in vte6 plants. nih.govresearchgate.net The double mutants also exhibit a "stay-green" phenotype, characterized by delayed senescence. uniprot.org

Table 1: Phenotypic Comparison of Arabidopsis thaliana Mutants with Altered this compound Metabolism

GenotypeTocopherol LevelGrowth PhenotypeFertilityKey Biochemical Trait(s)
Wild-Type NormalNormalFertileBaseline metabolite levels.
vte5 Reduced (20-50% of wild-type) nih.govnih.govNormal growth nih.govuniprot.orgFertile uniprot.orgReduced tocopherol.
vte6 Severely reduced (<5% of wild-type) nih.govDwarf, pale-green, not photoautotrophic nih.govnih.govInfertile nih.govAccumulation of phytol and this compound; decreased phytyl diphosphate. nih.govoup.com
vte5 vte6 Deficient nih.govresearchgate.netGrowth retardation is partially rescued compared to vte6 nih.govoup.comfrontiersin.org-Reduced phytol and this compound accumulation compared to vte6. nih.govresearchgate.net

Effects of Enzyme Overexpression on this compound Levels

Table 2: Impact of Genetic Modifications on Key Metabolite Levels in Arabidopsis thaliana

Genetic ModificationThis compound LevelPhytyl Diphosphate LevelTocopherol Level
vte6 mutation Significantly increased (4- to 10-fold) nih.govStrongly decreased nih.govoup.comSeverely reduced (<5% of wild-type) nih.gov
vte5 vte6 double mutation Increase is suppressed (similar to wild-type) nih.govDecreased nih.govDeficient nih.govpnas.org
VTE6 overexpression Not reportedIncreased (up to 2-fold) nih.govnih.govIncreased nih.govoup.comresearchgate.net

Biological Functions and Precursor Roles of Phytyl Phosphate

Role of Phytyl Phosphate (B84403) in Tocopherol Biosynthesis

Phytyl phosphate is a key intermediate in the synthesis of tocopherols (B72186) (Vitamin E), a group of lipid-soluble antioxidants crucial for protecting photosynthetic membranes from oxidative damage. nih.govresearchgate.net The phytyl group for tocopherol synthesis can be sourced de novo from the reduction of geranylgeranyl diphosphate (B83284) (GGPP) or, more significantly, from a salvage pathway that recycles phytol (B49457) released during the degradation of chlorophyll (B73375). nih.govresearchgate.netoup.comfrontiersin.orgnih.gov In this salvage pathway, free phytol undergoes two sequential phosphorylation steps. First, the enzyme phytol kinase (VTE5) phosphorylates phytol to create this compound. nih.govfrontiersin.org Subsequently, this compound kinase (VTE6) catalyzes the second phosphorylation, converting this compound into phytyl diphosphate (phytyl-PP), the direct substrate for the tocopherol pathway. nih.govnih.govoup.com The critical nature of this pathway is highlighted by studies on Arabidopsis mutants; vte5 mutants show reduced tocopherol levels, while vte6 mutants are severely deficient in tocopherols and exhibit growth defects due to the accumulation of this compound. nih.govfrontiersin.orgoup.comuni-bonn.de

Condensation with Homogentisate (B1232598) (HGA)

The committed step in tocopherol biosynthesis is the condensation of the phytyl tail, provided by phytyl-PP, with an aromatic head group derived from homogentisate (HGA). nih.govnih.gov This reaction is catalyzed by the enzyme homogentisate phytyltransferase (HPT), also known as VTE2, which is a membrane-bound enzyme located in the chloroplast. frontiersin.orgnih.govfrontiersin.org The condensation results in the formation of 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ), the first specific intermediate in the tocopherol synthesis pathway. oup.comnih.govfrontiersin.org This enzymatic step is considered a key regulatory point, as it brings together two precursors from distinct metabolic routes: HGA from the shikimate pathway and phytyl-PP from the isoprenoid pathway. nih.govnih.gov

EnzymeSubstratesProductPathway Step
Homogentisate Phytyltransferase (HPT/VTE2) Homogentisate (HGA), Phytyl diphosphate (Phytyl-PP)2-methyl-6-phytyl-1,4-benzoquinol (MPBQ)First committed step in tocopherol biosynthesis

Contribution to Tocopherol Homologs Formation

Following the initial condensation, the MPBQ intermediate serves as a branch point leading to the synthesis of the different tocopherol isomers (α, β, γ, δ). oup.comnih.govmdpi.com The pathway splits depending on the next enzymatic reaction. MPBQ can be directly cyclized by tocopherol cyclase (VTE1) to form δ-tocopherol. oup.com Alternatively, MPBQ can first be methylated by MPBQ methyltransferase (VTE3) to yield 2,3-dimethyl-6-phytyl-1,4-benzoquinol (DMPBQ). oup.commdpi.com This DMPBQ is then cyclized by tocopherol cyclase (VTE1) to produce γ-tocopherol. oup.com Finally, a second methyltransferase, γ-tocopherol methyltransferase (γ-TMT/VTE4), catalyzes the methylation of δ-tocopherol to β-tocopherol and, more significantly, γ-tocopherol to α-tocopherol, which has the highest biological activity. oup.comnih.govmdpi.com Thus, the phytyl group originating from this compound is integral to the structure of all four tocopherol homologs.

Role of this compound in Phylloquinone Biosynthesis

This compound, via its conversion to phytyl-PP, is also an essential precursor for the biosynthesis of phylloquinone (vitamin K1). uni-bonn.denih.govoup.com Phylloquinone is composed of a methylated naphthoquinone ring attached to a phytyl side chain. oup.comuni-bonn.de Genetic studies have demonstrated that the phytol phosphorylation pathway is crucial for phylloquinone synthesis. nih.gov Knockout mutants of the VTE6 gene, which encodes the this compound kinase, were found to lack detectable phylloquinone. nih.govresearchgate.net Similarly, double mutants for vte5 and its paralog FOLK (farnesol kinase) have phylloquinone levels reduced to about 40% of wild-type amounts, indicating this phosphorylation pathway is a major, though not sole, source of the phytyl group for phylloquinone production. oup.comoup.com

Phytyl Moiety Contribution to Naphthoquinone Ring

The biosynthesis of phylloquinone involves the attachment of the phytyl side chain from phytyl-PP to a naphthoquinone ring precursor. researchgate.netresearchgate.net The aromatic ring is derived from chorismate and converted through several steps into 1,4-dihydroxy-2-naphthoate (DHNA). researchgate.net The enzyme DHNA phytyltransferase (also known as MenA) then catalyzes the prenylation reaction, transferring the phytyl group from phytyl-PP onto the DHNA molecule. researchgate.net This reaction forms 2-phytyl-1,4-naphthoquinone, an unmethylated precursor to phylloquinone. researchgate.net A final methylation step completes the synthesis. researchgate.net

Biosynthetic PathwayKey PrecursorsKey EnzymeIntermediate ProductFinal Product
Tocopherol Synthesis Phytyl-PP, Homogentisate (HGA)Homogentisate Phytyltransferase (HPT)2-methyl-6-phytyl-1,4-benzoquinol (MPBQ)Tocopherols (α, β, γ, δ)
Phylloquinone Synthesis Phytyl-PP, 1,4-dihydroxy-2-naphthoate (DHNA)DHNA Phytyltransferase2-phytyl-1,4-naphthoquinonePhylloquinone

Significance in Photosystem I Electron Transport

Phylloquinone is a vital component of the Photosystem I (PSI) complex in chloroplasts, where it functions as a crucial electron carrier. nih.govuni-bonn.delibretexts.org Within the PSI reaction center, phylloquinone acts as the secondary electron acceptor, designated A1. mdpi.com It receives an electron from the primary acceptor, a chlorophyll a molecule, and then transfers it to a series of iron-sulfur (Fe-S) clusters within the complex. libretexts.orgcsbsju.edu This electron transfer is a fundamental part of the photosynthetic light-dependent reactions, which ultimately lead to the reduction of NADP+ to NADPH. wikipedia.org The indispensability of phylloquinone is evident in mutants deficient in its synthesis; these mutants show impaired PSI function and defective accumulation of the PSI complex, leading to reduced stability and increased susceptibility to high-light damage. nih.gov

Conversion to Phytyl-Containing Lipids

Beyond its role as a precursor to tocopherols and phylloquinone, phytol derived from chlorophyll breakdown can be channeled into other lipid forms. nih.gov When plants undergo senescence or stress conditions like nitrogen deprivation, thylakoid membranes are disassembled, releasing large quantities of free phytol and fatty acids. nih.gov To prevent the accumulation of these potentially toxic molecules, they can be converted into fatty acid phytyl esters (FAPEs). nih.gov This process involves the esterification of free phytol with fatty acids. Research has identified two phytyl ester synthase (PES) enzymes in Arabidopsis that catalyze this reaction. nih.gov While a portion of free phytol is phosphorylated to this compound for tocopherol synthesis, a significant amount is sequestered as FAPEs, which accumulate in plastoglobules within the chloroplasts. nih.gov This represents an alternative metabolic fate for the phytyl moiety, contributing to the maintenance of membrane integrity during stress conditions. nih.gov

Synthesis of Fatty Acid Phytyl Esters (FAPEs)

During periods of stress, such as nitrogen deprivation, or during senescence, the breakdown of thylakoid membranes in chloroplasts leads to the release of potentially toxic molecules, including free phytol from chlorophyll and free fatty acids from galactolipids. nih.govresearchgate.netnih.gov To mitigate this toxicity, cells convert a significant portion of these molecules into fatty acid phytyl esters (FAPEs). researchgate.netnih.gov

The synthesis of FAPEs from free phytol and fatty acids is catalyzed by specific enzymes known as phytyl ester synthases (PES). In the model plant Arabidopsis thaliana, two key enzymes, PES1 and PES2, have been identified. nih.govresearchgate.netresearchgate.net These enzymes belong to the esterase/lipase/thioesterase family of acyltransferases and are located in the chloroplasts. nih.govresearchgate.net Research has shown that the expression of PES1 and PES2 is highly upregulated during senescence and nitrogen starvation, coinciding with the increased degradation of chlorophyll. nih.govresearchgate.net

Heterologous expression studies in yeast have confirmed that PES1 and PES2 possess phytyl ester synthesis activity. nih.govresearchgate.net These enzymes exhibit broad substrate specificity, capable of using various acyl donors such as acyl-CoAs, acyl carrier proteins (ACPs), and even galactolipids. nih.govresearchgate.netoup.com The reaction involves the esterification of the alcohol group of phytol with a fatty acid, forming a FAPE. acs.org This process occurs in chloroplasts, specifically in sub-organellar structures called plastoglobules, which also accumulate other lipids like triacylglycerols. nih.govpnas.org

**Table 1: Key Enzymes in Fatty Acid Phytyl Ester (FAPE) Synthesis in *Arabidopsis thaliana***

Enzyme Gene Locus Family Location Acyl Donors Upregulation
PES1 At3g26840 Esterase/lipase/thioesterase Chloroplast Acyl-CoAs, Acyl-ACPs, Galactolipids Senescence, Nitrogen deprivation
PES2 At3g26850 Esterase/lipase/thioesterase Chloroplast Acyl-CoAs, Acyl-ACPs, Galactolipids Senescence, Nitrogen deprivation

Data sourced from Lippold et al., 2012. nih.govresearchgate.netnih.gov

Physiological Significance of FAPE Accumulation

The accumulation of FAPEs serves a critical protective function within plant cells, particularly under conditions that trigger the breakdown of the photosynthetic machinery. Free phytol, an isoprenoid alcohol, is known to be toxic to proteins and membranes when it accumulates to high levels. researchgate.netresearchgate.net Similarly, high concentrations of free fatty acids can disrupt membrane integrity.

The synthesis and sequestration of FAPEs in plastoglobules effectively detoxify the chloroplast environment by removing these harmful catabolites. researchgate.netnih.gov This process is essential for maintaining the integrity of the remaining photosynthetic membranes during stress or senescence, allowing the plant to manage the remobilization of nutrients from senescing tissues in an orderly fashion. nih.govoup.com

Studies using Arabidopsis double mutants lacking both PES1 and PES2 (pes1 pes2) have provided direct evidence for this role. nih.gov While these mutants grow normally under standard conditions, they show reduced accumulation of FAPEs during stress and senescence. nih.govoup.com This deficiency in FAPE synthesis leads to an accumulation of free phytol. nih.gov The esterification of phytol into FAPEs is therefore a key metabolic strategy for plants to cope with the turnover of chlorophyll and membrane lipids. nih.govresearchgate.net

Other Potential Biological Functions of Phytyl Diphosphate

Beyond its established role as a precursor to tocopherols and phylloquinone, evidence suggests other potential functions for phytyl diphosphate, the doubly phosphorylated form of phytol. These roles remain largely in the realm of scientific hypothesis but are supported by indirect evidence.

Hypothesized Roles in Protein Phytylation

Protein prenylation is a post-translational modification where an isoprenoid lipid is attached to a cysteine residue of a target protein. This modification typically involves the attachment of farnesyl diphosphate (FPP) or geranylgeranyl diphosphate (GGPP). mdpi.com However, it has been hypothesized that phytyl diphosphate, due to its structural similarity in size to GGPP, could also be used for the prenylation of proteins, a process that would be termed "phytylation". researchgate.net

This hypothesis is supported by experiments in which the application of free phytol was able to restore protein prenylation in tobacco leaves where de novo isoprenoid synthesis was inhibited. researchgate.net This suggests that the phytol was taken up by the cells and converted into phytyl diphosphate, which was then used by the prenylation machinery. researchgate.net Such a salvage pathway, recycling phytol from chlorophyll degradation for protein modification, would be an efficient metabolic strategy, particularly in photosynthetic tissues where chlorophyll turnover is high. mdpi.comresearchgate.net

Membrane-Associated Functions of Phytyl Derivatives

The phytyl chain, a C20 isoprenoid, is inherently lipophilic, making it well-suited for insertion into lipid bilayers. This property is fundamental to the function of several key molecules. In chlorophyll and α-tocopherol (Vitamin E), the phytyl tail serves to anchor the functional heads of these molecules within the thylakoid and other cellular membranes. mdpi.comnih.gov This positioning is critical for their roles in light-harvesting and antioxidant protection, respectively. mdpi.com

Research into synthetic phytyl derivatives has shown that the incorporation of a phytyl chain can decrease membrane fluidity. mdpi.com Furthermore, studies on "primitive" vesicles have demonstrated that this compound itself can form stable vesicle membranes in aqueous solutions, and that the presence of free polyprenyl alcohols can reinforce these structures. core.ac.uk

The phytyl tail is also an integral part of phylloquinone (vitamin K1), an essential electron carrier in Photosystem I within the thylakoid membrane. nih.govoup.com Interestingly, phylloquinone biosynthesis has also been found to be targeted to the plasma membrane in nonphotosynthetic parasitic plants, suggesting a role for this phytyl-containing molecule in plasma membrane redox signaling, analogous to menaquinones in bacterial membranes. oup.com The synthesis of these phytyl-tailed molecules, such as tocopherols, from phytyl diphosphate occurs in the chloroplast envelope membranes, further highlighting the intimate relationship between phytyl derivatives and membrane systems. frontiersin.org

Molecular Interactions Involving Phytyl Phosphate

Enzyme-Substrate Binding Dynamics of Phytyl Phosphate (B84403) Kinases

Phytyl phosphate is a key substrate in the tocopherol (vitamin E) biosynthesis pathway, where it is acted upon by a specific class of enzymes known as this compound kinases. researchgate.net The primary enzyme responsible for the phosphorylation of this compound is VITAMIN E DEFICIENT 6 (VTE6), a phytyl-phosphate kinase that catalyzes the conversion of phytyl monophosphate into phytyl diphosphate (B83284). frontiersin.orgmdpi.com This reaction is a critical step in the salvage pathway that recycles phytol (B49457) released from chlorophyll (B73375) degradation for use in tocopherol synthesis. mdpi.comoup.com

The binding of this compound to the VTE6 enzyme is a highly specific interaction. VTE6 is localized to the chloroplast envelope, the site of this crucial phosphorylation step. researchgate.net The enzymatic reaction requires a nucleotide cosubstrate, with Cytidine Triphosphate (CTP) being identified as the phosphate donor for the VTE6-catalyzed reaction in Arabidopsis. oup.com While detailed crystal structures of the VTE6 active site bound to this compound are not extensively characterized, the principles of enzyme kinetics suggest a process involving the formation of a transient enzyme-substrate complex. In many pyrophosphokinase reactions, the binding mechanism is ordered, with the nucleotide (in this case, CTP) binding to the enzyme first, inducing a conformational change that creates a high-affinity binding site for the second substrate, this compound. scispace.com

The specificity of the enzyme for its substrate is underscored by genetic studies. mdpi.com Arabidopsis mutants lacking a functional VTE6 gene (vte6) are unable to produce phytyl diphosphate from phytol-derived precursors, leading to an accumulation of this compound and a severe deficiency in tocopherol. researchgate.netmdpi.comscribd.com Conversely, the overexpression of VTE6 results in increased levels of both phytyl diphosphate and final tocopherol products, confirming that the VTE6-phytyl phosphate interaction is a key regulatory point in the pathway. researchgate.netmdpi.com The efficiency of this binding and catalytic conversion directly impacts the flux of metabolites toward vitamin E production. scribd.com

Table 1: Key Enzymes in the Phytol Phosphorylation Pathway
Enzyme (Gene)Substrate(s)ProductCofactor/CosubstrateCellular LocationFunction
Phytol Kinase (VTE5)PhytolThis compoundCTPChloroplast EnvelopeFirst phosphorylation step in phytol salvage. oup.comscribd.com
Phytyl-phosphate Kinase (VTE6)This compoundPhytyl diphosphateCTPChloroplast EnvelopeSecond phosphorylation step, committing the phytyl group to tocopherol/phylloquinone synthesis. researchgate.netmdpi.comoup.com

Interactions with Chloroplast Membrane Components

This compound exists and functions within the unique lipid environment of the chloroplast. nih.gov Its lifecycle is intrinsically linked to the two major membrane systems of this organelle: the thylakoids and the envelope membranes. nih.gov The precursor for this compound, free phytol, is liberated from chlorophyll molecules during the breakdown of the photosynthetic machinery located in the thylakoid membranes, a process that occurs during senescence or stress. biorxiv.organnualreviews.org This free phytol, which can be toxic to membranes due to its detergent-like properties, is then trafficked to the chloroplast envelope. molbiolcell.org

It is at the chloroplast envelope membranes that the enzymes VTE5 (phytol kinase) and VTE6 (phytyl-phosphate kinase) are localized and convert phytol first to this compound, and then to phytyl diphosphate. researchgate.netresearchgate.netcore.ac.uk The chloroplast envelope and the thylakoids are composed predominantly of the galactolipids monogalactosyldiacylglycerol (B12364196) (MGDG) and digalactosyldiacylglycerol (B1163852) (DGDG), with smaller amounts of sulfolipids and the phospholipid phosphatidylglycerol. annualreviews.organnualreviews.orgnih.gov As an amphipathic molecule with a lipophilic phytyl tail and a charged phosphate headgroup, this compound is well-suited to reside at the membrane-water interface of these galactolipid-rich bilayers.

Further evidence for the interaction of this compound's metabolic pathway with distinct membrane microdomains comes from the study of plastoglobules. oup.combiorxiv.org Plastoglobules are lipid droplets that are contiguous with the outer leaflet of the thylakoid membrane and are enriched in neutral lipids and prenylquinones. oup.combiorxiv.organnualreviews.org During stress and senescence, these structures increase in size and are active sites for lipid metabolism, including the synthesis of fatty acid phytyl esters (FAPEs) from free phytol. biorxiv.organnualreviews.orguni-bonn.de The surface of plastoglobules is a monolayer composed of galactolipids and phospholipids, providing a specific environment where enzymes and substrates like this compound or its immediate precursors and derivatives are concentrated. oup.combiorxiv.org The localization of the phytol salvage pathway enzymes to the envelope and the association of its metabolites with thylakoid-associated plastoglobules highlight a dynamic interplay between this compound and the specific lipid components that define the chloroplast's internal membrane architecture.

Table 2: this compound Interactions within the Chloroplast
Chloroplast ComponentNature of InteractionSignificance
Thylakoid MembraneSite of precursor (phytol) origin from chlorophyll degradation. biorxiv.orgLinks this compound synthesis to the status of the photosynthetic apparatus.
Chloroplast Envelope (Inner Membrane)Site of this compound synthesis (by VTE5) and consumption (by VTE6). researchgate.netcore.ac.ukCentral processing hub for the phytol salvage pathway.
PlastoglobulesAssociated with the metabolism of phytol and accumulation of fatty acid phytyl esters. oup.combiorxiv.orgRepresents a lipid microdomain for concentrating and channeling phytol-derived molecules.
Galactolipids (MGDG, DGDG)Primary lipid matrix of the envelope and thylakoid membranes where this compound is present. annualreviews.organnualreviews.orgForms the bilayer environment for this compound and its associated enzymes.

Influence on Lipid-Protein Interactions within Cellular Structures

While direct experimental evidence detailing the specific influence of this compound on lipid-protein interactions is limited, its molecular structure—an anionic phosphomonoester headgroup attached to a long, hydrophobic phytyl tail—allows for informed hypotheses based on the well-documented behavior of analogous lipids, such as phosphatidic acid (PA). researchgate.netmdpi.com Like this compound, PA is a simple, cone-shaped anionic phospholipid that functions as both a metabolic intermediate and a crucial signaling molecule. mdpi.comnih.gov Bioactive lipids can modulate protein function through specific binding events or by altering the collective physical properties of the membrane. frontiersin.orgnih.gov

One of the primary mechanisms by which anionic lipids influence protein behavior is through electrostatic interactions. frontiersin.org The negatively charged phosphate headgroup of a lipid like this compound can attract and dock proteins that contain polybasic domains—regions enriched in positively charged amino acids like lysine (B10760008) and arginine. researchgate.netmdpi.complos.org This interaction can recruit cytosolic proteins to the membrane surface or help anchor peripheral membrane proteins, thereby regulating their localization and, consequently, their activity. frontiersin.orgmolbiolcell.org In the context of the chloroplast, the presence of this compound in the envelope or thylakoid membrane could alter the local surface charge, potentially influencing the recruitment or function of proteins involved in transport, signaling, or metabolism. frontiersin.orgrupress.org

Furthermore, the introduction of cone-shaped lipids like PA into a membrane bilayer can create packing defects and increase membrane curvature stress. mdpi.com These perturbations in the bilayer's physical structure can facilitate the insertion of amphipathic helices of proteins into the membrane, stabilizing their association. mdpi.com Given its structure, this compound could exert a similar influence. By transiently accumulating in specific membrane microdomains within the chloroplast, this compound could modulate the local lipid environment, thereby influencing the conformational state and function of nearby integral and peripheral membrane proteins essential for photosynthesis and other plastidial processes. annualreviews.org

Advanced Research Methodologies for Phytyl Phosphate Analysis

Quantitative Analysis of Isoprenyl Phosphates

The accurate measurement of phytyl phosphate (B84403) and other isoprenyl phosphates in biological samples presents a significant challenge due to their amphipathic nature, low concentrations, and susceptibility to hydrolysis. nih.govresearchgate.net To overcome these obstacles, specialized analytical methods have been developed.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the quantification of isoprenyl phosphates, including phytyl phosphate. nih.govresearchgate.net This technique combines the separation power of liquid chromatography with the precise mass detection of tandem mass spectrometry. Plant material is typically extracted using an isopropanol-containing buffer to isolate monophosphates and diphosphates of isoprenoids like farnesol, geranylgeraniol (B1671449), and phytol (B49457). nih.govresearchgate.net The subsequent LC-MS/MS analysis, often performed in negative multiple reaction monitoring (MRM) mode, allows for the accurate measurement of these compounds even from small amounts of starting material, such as 20 mg of fresh weight of Arabidopsis leaves or seeds. nih.govresearchgate.net The method boasts a low limit of detection for this compound, geranylgeranyl phosphate, phytyl diphosphate (B83284), and geranylgeranyl diphosphate. nih.govresearchgate.net

A typical LC-MS/MS setup for this analysis might involve a reversed-phase column and a mobile phase gradient consisting of ammonium (B1175870) carbonate and ammonium hydroxide (B78521) in water and acetonitrile/methanol. researchgate.net This approach has proven successful in quantifying basal concentrations of various isoprenyl pyrophosphates in biological matrices. researchgate.net

Application of Stable Isotope Labeling and Internal Standards

To ensure the accuracy of quantification and to account for analyte loss during sample preparation and analysis, stable isotope-labeled internal standards are crucial. nih.govresearchgate.netmdpi.com In the analysis of this compound, non-radioactive, isotopically labeled compounds are introduced into the sample at the beginning of the extraction process. mdpi.com For instance, citronellyl-P and citronellyl-PP have been effectively used as internal standards for the LC-MS quantification of this compound and other isoprenyl phosphates. nih.govresearchgate.net

The use of stable isotopes, such as ¹⁸O, provides a powerful tool for tracing metabolic pathways and quantifying metabolites. ucl.ac.uknih.gov A unifying synthetic concept based on ¹⁸O₂-phosphoramidite reagents allows for the late-stage labeling of various biologically relevant phosphates, including nucleotides and isoprenyl pyrophosphates, with high isotopic purity. ucl.ac.uk This method is advantageous as it avoids the need for radioactive materials and can be applied to a wide range of phosphorylated metabolites. mdpi.comucl.ac.uk Isotope-labeled compounds can be traced through cellular metabolic pathways using advanced analytical tools like mass spectrometry, enabling the determination of metabolic fluxes and the elucidation of cellular mechanisms. mdpi.com

In Vitro Enzymatic Activity Assays

Understanding the function of enzymes that metabolize this compound requires detailed in vitro characterization. This involves producing the enzymes in a controlled system and then studying their kinetic properties and substrate preferences.

Recombinant Protein Expression and Purification for Kinetic Studies

To study the kinetics of enzymes involved in this compound metabolism, such as phytol kinase (VTE5), large quantities of the pure, active enzyme are required. nih.govnih.gov This is typically achieved through recombinant protein expression, where the gene encoding the enzyme is cloned into an expression vector and introduced into a host organism, commonly Escherichia coli. nih.govnih.govopenbiochemistryjournal.com The host cells are then cultured, and gene expression is induced, leading to the production of the recombinant protein. nih.govopenbiochemistryjournal.com

Following expression, the protein is purified from the cell lysate using chromatographic techniques. nih.govopenbiochemistryjournal.com Affinity chromatography, such as nickel-affinity chromatography for His-tagged proteins, is often a key first step, followed by other methods like ion-exchange chromatography to achieve high purity. nih.govopenbiochemistryjournal.com The purified recombinant protein can then be used in enzymatic assays to determine its kinetic parameters, such as Kₘ and kcat, which describe the enzyme's affinity for its substrate and its catalytic turnover rate, respectively. researchgate.netnih.gov

Table 1: Example of Recombinant Protein Purification Summary

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification Fold
Crude Extract500100021001
Nickel-Affinity5080016808
Ion-Exchange10700707035
This is a representative table; actual values will vary depending on the specific protein and purification scheme.

Substrate and Co-factor Specificity Determination

Enzymes often exhibit a high degree of specificity for their substrates and may require specific co-factors for activity. unacademy.combyjus.comworthington-biochem.com Determining this specificity is a critical part of characterizing any enzyme. Assays are conducted using a variety of potential substrates to see which ones the enzyme can act upon. For example, to confirm the function of VTE5 as a phytol kinase, in vitro assays were performed with the recombinant enzyme, which successfully produced phytyl monophosphate when supplied with free phytol. nih.gov

Similarly, the requirement for specific co-factors is investigated by running the enzymatic reaction in the presence and absence of various ions or small molecules. unacademy.comnih.govnews-medical.net For instance, many kinases require a divalent metal ion like Mg²⁺ or Mn²⁺ for activity. nih.govnih.gov The effect of different metal ions on enzyme activity can reveal important information about the catalytic mechanism. nih.govnih.gov The activity of pyrophosphatases, for example, is significantly influenced by the metal cofactor present, which in turn affects their substrate specificity. nih.gov

Table 2: Hypothetical Substrate Specificity of a this compound-Metabolizing Enzyme

SubstrateRelative Activity (%)
This compound100
Geranylgeranyl Phosphate25
Farnesyl Phosphate5
Phytyl Diphosphate<1
Free Phytol<1
This table illustrates how the relative activity of an enzyme with different substrates might be presented.

Genetic Engineering and Mutant Analysis

Altering the genetic makeup of an organism provides a powerful in vivo approach to understanding the role of this compound and the enzymes that control its levels. By either overexpressing or knocking out genes involved in its metabolism, researchers can observe the resulting changes in the organism's phenotype and metabolite profiles. nih.govpnas.org

In the model plant Arabidopsis thaliana, the study of mutants has been instrumental in elucidating the tocopherol biosynthetic pathway. nih.govpnas.org For example, the identification and characterization of the vte5-1 mutant, which has significantly reduced seed tocopherol levels, led to the discovery of the VTE5 gene encoding phytol kinase. nih.gov This mutant showed an accumulation of free phytol, consistent with a blockage in its phosphorylation to this compound. nih.gov Complementation of the mutant with the wild-type VTE5 gene restored the normal tocopherol phenotype, confirming the gene's function. nih.gov

Genetic engineering has also been used to manipulate tocopherol levels by overexpressing key enzymes in the pathway. pnas.orgacs.org These studies have provided insights into the rate-limiting steps of the pathway and the availability of precursors like phytyl diphosphate. pnas.org For instance, engineering the tocopherol pathway in the plastids of tobacco and tomato has been used to assess the impact of different enzymes on tocochromanol biosynthesis. pnas.org Such genetic manipulation strategies are crucial for understanding the regulation of this compound metabolism and for efforts to enhance the nutritional value of crops. pnas.orgacs.orgresearchgate.net

Generation and Characterization of Knockout and Overexpression Mutants

A primary strategy for determining the function of a gene within a metabolic pathway is to disrupt its expression (knockout/knockdown) or to increase its expression (overexpression) and observe the resulting biochemical and physiological changes. This approach has been instrumental in dissecting the phytol phosphorylation pathway.

In the model plant Arabidopsis thaliana, knockout mutants of the key enzymes involved in this compound metabolism have revealed their critical roles. The vte5 mutants, which lack a functional phytol kinase, exhibit a significant reduction in tocopherol levels—down to 20% of wild-type levels in seeds. nih.gov This demonstrates that the VTE5-catalyzed phosphorylation of phytol is the primary route for supplying the phytyl diphosphate precursor for tocopherol synthesis. pnas.org Similarly, knockout mutants of the phytyl-phosphate kinase gene, VTE6, are profoundly deficient in tocopherol and phylloquinone. frontiersin.orgnih.gov These vte6 mutants accumulate the substrates phytol and this compound and display severe growth retardation, highlighting the essential nature of this pathway. nih.gov The analysis of a vte5 vte6 double mutant showed a partial rescue of the severe growth defect seen in the vte6 single mutant, suggesting that the accumulation of phytol or this compound to toxic levels is responsible for the growth impairment. nih.gov

In cyanobacteria, a knockout of the Synechocystis sp. PCC 6803 gene slr1652, a homolog of VTE5, resulted in a tocopherol reduction of 50% or more, confirming its role as a phytol kinase. nih.gov Likewise, insertional inactivation of slr1736, the gene for homogentisate (B1232598) phytyltransferase (which uses the product of the phytol salvage pathway), led to a mutant that could not accumulate tocopherols (B72186). nih.gov

Conversely, overexpression studies have been used to confirm gene function and to test for limiting steps in the pathway. Overexpression of VTE6 in Arabidopsis led to increased levels of both phytyl diphosphate and total tocopherols in seeds, confirming its role as a phytyl-phosphate kinase and its importance for seed tocopherol synthesis. nih.gov In another example, seed-specific overexpression of the Arabidopsis homogentisate phytyltransferase gene (HPT1) resulted in a two-fold increase in seed tocopherols. nih.gov These studies collectively establish the in vivo functions of these enzymes and their impact on the flux through the this compound pathway.

Table 1: Phenotypic Characterization of Mutants in this compound Metabolism

Gene Organism Mutant Type Key Phenotype Reference
VTE5 (At5g04490) Arabidopsis thaliana Knockout (vte5-1) Seed tocopherol reduced to 20% of wild-type; accumulation of free phytol. nih.gov
VTE6 (At1g78620) Arabidopsis thaliana Knockout (vte6) Tocopherol and phylloquinone deficient; accumulation of phytol and this compound; severe growth defects. frontiersin.orgnih.gov
vte5 vte6 Arabidopsis thaliana Double Knockout Tocopherol deficient but growth retardation is partially rescued compared to vte6 single mutant. nih.gov
slr1652 Synechocystis sp. PCC 6803 Knockout Tocopherol levels reduced by ≥50%; accumulation of free phytol. nih.gov
HPT (slr1736) Synechocystis sp. PCC 6803 Null Mutant Lacked tocopherol accumulation. nih.gov

Genetic Complementation Strategies

Genetic complementation is a definitive test to confirm that a specific gene is responsible for a mutant phenotype. This involves reintroducing a functional, wild-type copy of the gene into the mutant organism and observing whether the normal phenotype is restored.

This strategy was successfully used to validate the identity of VTE5. The low-tocopherol phenotype of the Arabidopsis vte5-1 mutant was largely rescued by transforming the mutant with a construct containing the wild-type VTE5 gene. nih.gov This confirmed that the mutation in the At5g04490 locus was indeed responsible for the observed biochemical defect.

Genetic complementation can also be performed across species, demonstrating functional conservation of genes. In a key experiment, the Synechocystis sp. PCC 6803 null mutant for the slr1736 gene (homogentisate phytyltransferase) was unable to produce tocopherols. This deficiency was reversed by introducing the Arabidopsis ortholog, HPT1, into the mutant cyanobacterium, which restored tocopherol biosynthesis. nih.gov This result not only confirmed the function of slr1736 but also established HPT1 as its functional equivalent in plants.

In some cases, a paralogous gene can partially compensate for the loss of another. For instance, ectopic expression of Farnesol Kinase (FOLK), a paralog of VTE5, was shown to partially complement the tocopherol deficiency in vte5 mutants of Arabidopsis, indicating some level of overlapping substrate specificity between the two kinases.

Bioinformatic and Comparative Genomic Approaches

The proliferation of sequenced genomes has enabled powerful computational approaches for gene discovery and functional prediction, often guiding subsequent experimental validation.

Phylogenetic Analysis for Gene Prediction and Functional Annotation

Phylogenetics, the study of evolutionary relationships, is a cornerstone of gene discovery. By analyzing the evolutionary history of protein families across different species, researchers can predict the functions of uncharacterized genes. If an unknown protein clusters with a family of proteins of known function from other organisms, it is a strong indicator that it shares that function.

This method was critical in identifying the previously "missing" gene for phytyl-phosphate kinase. A phylogeny-based approach identified the Arabidopsis gene At1g78620 as a strong candidate. nih.gov Its sequence orthologs in other photosynthetic organisms, including cyanobacteria (sll0875), provided further evidence, which was later confirmed by the mutant analysis that led to its designation as VTE6. nih.gov Similarly, phylogenetic analyses were used in tomato (Solanum lycopersicum) to identify two VTE5-like genes, which were then targeted for functional characterization.

Bioinformatic searches based on conserved protein domains are also a form of comparative analysis. The homogentisate phytyltransferase (HPT) gene was first identified in Synechocystis and Arabidopsis by searching for genes that encoded putative membrane-bound proteins containing amino acid sequences highly conserved among other aromatic prenyltransferases. nih.gov

Contextual Genome Evidence in Comparative Genomics

Functional coupling between genes can be inferred from their conservation patterns across multiple genomes. This "contextual evidence" includes analyzing gene clustering (operons), gene fusion events, and co-occurrence profiles. These methods are particularly powerful for identifying missing enzymes in a pathway.

The identification of VTE6 (phytyl-phosphate kinase) is a prime example of this approach's success. nih.gov Before its experimental characterization, comparative analysis of hundreds of bacterial and plant genomes revealed several lines of contextual evidence pointing to the gene At1g78620 (and its prokaryotic homolog, COG1836) as the missing kinase: nih.govnih.gov

Physical Clustering: In many bacterial genomes, the homolog of VTE6 was found to be located on the chromosome adjacent to the phytol kinase gene (VTE5) or other genes involved in polyprenyl metabolism. Such conserved gene clustering, or operon-like structure, implies a functional link between the co-localized genes. For example, in Synechocystis sp. PCC 6803, the HPT gene slr1736 is located in an operon-like structure with a downstream gene, slr1737. nih.gov

Gene Fusions: In some organisms, the homolog of VTE6 was found fused into a single protein with phytol kinase, providing powerful evidence of their partnership in a sequential pathway. nih.gov

Co-occurrence: The gene for the putative phytyl-phosphate kinase was consistently present in genomes of organisms that had a phytol kinase and was absent in those that did not, suggesting they operate together.

This bioinformatic prediction, based purely on comparative genomics, provided a robust hypothesis that was subsequently proven correct through the genetic and biochemical analyses of the vte6 mutants. nih.govnih.gov

Future Research Directions and Open Questions in Phytyl Phosphate Research

Elucidation of Remaining Unknown Dephytylase Activities

The initial step in salvaging phytol (B49457) for the synthesis of phytyl phosphate (B84403) is the cleavage of phytol from the chlorophyll (B73375) molecule, a process known as dephytylation. While several enzymes with this activity have been identified, a complete picture remains elusive.

During leaf senescence in the model plant Arabidopsis thaliana, chlorophyll degradation is primarily initiated by the removal of magnesium to form pheophytin, which is then dephytylated by the enzyme PHEOPHYTINASE (PPH). oup.comoup.comoup.com However, research indicates that PPH is not the sole enzyme responsible for phytol release across all tissues and conditions. For instance, in tomato, PPH-deficient lines show a "stay-green" phenotype in leaves, but fruit degreening proceeds normally, suggesting the action of other, yet-to-be-identified hydrolases in fruit. oup.comoup.com Similarly, studies in Arabidopsis seeds have shown that knocking out known dephytylating enzymes does not significantly reduce tocopherol content, pointing to a still-missing hydrolase responsible for supplying phytol for vitamin E biosynthesis in this crucial organ. researchgate.net

Another identified enzyme, CHLOROPHYLL DEPHYTYLASE1 (CLD1), is conserved in oxygenic photosynthetic organisms and is thought to be responsible for the dephytylation of chlorophyll during its steady-state turnover for photosystem repair, a process distinct from senescence-induced breakdown. plantae.orgsinica.edu.twresearchgate.net The existence of multiple dephytylases with different substrate specificities (chlorophyll vs. pheophytin) and roles in distinct physiological processes (steady-state turnover vs. senescence) highlights the complexity of this initial step. oup.comsinica.edu.tw Future research must focus on identifying these unknown hydrolases, particularly in non-leaf tissues like fruits and seeds, to fully understand how the phytol salvage pathway is initiated across the entire plant. oup.com

EnzymeAbbreviationPrimary SubstrateProposed FunctionTissue/Condition
Pheophytinase PPHPheophytinChlorophyll breakdown during leaf senescence. oup.comoup.comLeaves
Chlorophyllase CLHChlorophyll, PheophytinRole remains debated; potentially in fruit ripening in some species (e.g., Citrus). oup.comoup.commdpi.comVaries by species
Chlorophyll Dephytylase 1 CLD1ChlorophyllSteady-state chlorophyll turnover for photosystem repair. plantae.orgsinica.edu.twresearchgate.netGreen tissues

Detailed Regulation of Phytyl Phosphate Flux and Compartmentalization

The flow of metabolites, or flux, through the this compound pathway is tightly regulated to meet the cell's metabolic demands for tocopherols (B72186) and other essential compounds. This regulation occurs primarily within the chloroplast, the site of both chlorophyll metabolism and tocopherol synthesis. mdpi.commdpi.comresearchgate.net

The metabolic flux is controlled by a two-step phosphorylation process that converts free phytol into phytyl diphosphate (B83284) (phytyl-PP), the substrate for tocopherol synthesis. mdpi.com These steps are catalyzed by two key enzymes:

Phytol Kinase (VTE5): This enzyme catalyzes the first phosphorylation, converting phytol to this compound. oup.comnih.govresearchgate.net

Phytyl-Phosphate Kinase (VTE6): This enzyme performs the second phosphorylation, converting this compound to phytyl-PP. oup.comnih.govresearchgate.net

The expression and activity of these kinases are critical regulatory points. In tomato, for example, tocopherol production is more than 80% dependent on the activity of SlVTE5, demonstrating its role as a major bottleneck controlling the flux of salvaged phytol into the pathway. nih.govoup.com The regulation is also organ-specific, with different metabolic adjustments observed in source tissues like leaves versus sink tissues like fruits. nih.gov Under conditions of combined high light and high temperature stress, the salvage pathway is upregulated to increase the production of α-tocopherol, which plays a protective role. nih.gov

While it is established that these reactions occur in the plastids, the precise sub-organellar compartmentalization and the mechanisms governing the transport of this compound and its precursors across chloroplast membranes are not fully understood. Future studies employing advanced techniques like in vivo nuclear magnetic resonance (NMR) and metabolic flux analysis could provide a more detailed map of how this compound is trafficked and partitioned within the chloroplast, and how its flux is dynamically regulated in response to developmental cues and environmental stress. nih.govmuni.cz

Exploration of Novel this compound-Derived Compounds and Pathways

The canonical fate of this compound is its conversion to phytyl-PP for the synthesis of tocopherols and phylloquinone. oup.comuni-bonn.de However, the metabolic network surrounding its precursor, phytol, is more complex, featuring competing pathways that divert this crucial molecule. The exploration of these alternative routes is a key area for future research.

One significant competing pathway is the degradation of phytol. Recent research has identified phytenal as a genuine metabolite of phytol in plants, suggesting a degradation pathway analogous to that in mammals. nih.govnih.gov The accumulation of phytenal is controlled by the competing pathways of phosphorylation (leading to this compound and tocopherol) and esterification into fatty acid phytyl esters (FAPEs). nih.govresearchgate.net This indicates that the decision to degrade phytol, store it as FAPEs, or salvage it via phosphorylation is a critical metabolic branch point. Understanding the regulation of this branch point is essential for a complete picture of phytol fate. nih.gov

Systems Biology Approaches for Comprehensive Metabolic Understanding

To unravel the intricate network of this compound metabolism, which is interconnected with chlorophyll metabolism, isoprenoid biosynthesis, and stress responses, a systems biology approach is indispensable. mpg.denih.gov This approach integrates data from multiple 'omics' levels—genomics, transcriptomics, proteomics, and metabolomics—to build comprehensive models of metabolic pathways. muni.czagoro-lab.org

Studies on mutants, such as the vte5 mutant in tomato, have already provided a glimpse into the systemic effects of perturbing the this compound pathway. Deficiency in VTE5 not only drastically reduces tocopherol levels but also impacts the entire prenyllipid profile, including carotenoids and plastoquinone, and even leads to starch accumulation and reduced CO2 assimilation. nih.gov This highlights a deep integration between lipid and primary carbon metabolism.

Future research will increasingly rely on systems-level methodologies:

Integrated Omics: Combining transcriptomic and metabolomic data from plants under different conditions (e.g., stress, senescence) can reveal correlations and regulatory hubs connecting this compound metabolism to other cellular processes. ucdavis.edu

Co-expression Network Analysis: Identifying genes that are co-expressed with key enzymes like VTE5 and VTE6 can help uncover novel pathway components and regulatory factors. researchgate.net

Metabolic Flux Analysis (MFA) and Flux Balance Analysis (FBA): These computational modeling techniques can be used to predict the flow of metabolites through the complex isoprenoid network. muni.czrug.nl By applying FBA, researchers can simulate how genetic or environmental perturbations affect the flux towards this compound and its derived products, providing a quantitative understanding of the pathway's dynamics.

By adopting these integrative approaches, researchers can move beyond a linear view of the pathway and build a dynamic, predictive model of this compound metabolism and its role within the broader plant metabolic network. nih.gov

Evolutionary Conservation and Diversification of this compound Metabolism

The this compound pathway represents a salvage mechanism that is deeply rooted in the evolution of photosynthesis. Key enzymes, such as CLD1, are conserved across oxygenic photosynthetic organisms, indicating an ancient origin for the process of recycling chlorophyll components. sinica.edu.twresearchgate.net The primary metabolic pathways that produce the building blocks for isoprenoids are also highly conserved. nih.govsemanticscholar.org

The evolution of gene families that contribute to the pathway also reveals diversification. The 1-deoxy-D-xylulose-5-phosphate synthase (DXS) gene family, which catalyzes the first step of the MEP pathway that supplies isoprenoid precursors, consists of three distinct classes that emerged at different evolutionary times and are under different selective pressures. researchgate.net This diversification in the upstream supply of precursors likely influenced the evolution of downstream pathways, including the this compound salvage route. The evolution of alternative metabolic pathways, like the dual routes for synthesizing isoprenoid and phenylalanine precursors in plants, highlights a recurring theme of metabolic diversification that likely provided the raw material for adaptation. nih.gov Future comparative genomic and metabolomic studies across a wide range of plant species will be crucial to trace the evolutionary trajectory of this compound metabolism and understand how it has been modified to support the vast chemical diversity seen in the plant kingdom. researchgate.net

Q & A

Q. What are the primary biosynthetic pathways for phytyl phosphate in photosynthetic organisms, and how can they be experimentally validated?

this compound is synthesized via the chlorophyll (Chl) salvage pathway, where phytol derived from chlorophyll breakdown is phosphorylated by phytol kinase (e.g., SlVTE5 in tomato) to form this compound. To validate this pathway:

  • Use gene knockout/knockdown models (e.g., SlVTE5-RNAi lines) and quantify this compound levels via LC-MS.
  • Monitor accumulation of free phytol in mutants, as impaired phosphorylation leads to phytol buildup .
  • Cross-reference with tocopherol content, as this compound is a precursor for vitamin E synthesis .

Q. What are the optimal methods for extracting this compound from lipid-rich biological samples?

The Bligh-Dyer method is widely used for lipid extraction:

  • Homogenize tissue in chloroform:methanol (2:1 v/v) to solubilize lipids.
  • Add chloroform and water to partition lipids into the organic phase.
  • Isolate the chloroform layer and evaporate under nitrogen for purification .
  • Validate extraction efficiency using spiked this compound standards and recovery assays.

Q. How can phosphate quantification assays be adapted to measure this compound in complex matrices?

  • Colorimetric assays : Use acidic ammonium molybdate to detect inorganic phosphate after hydrolyzing this compound with phosphatase enzymes. Calibrate with standard curves (e.g., 0–50 µM PO₄³⁻) and measure absorbance at 820 nm .
  • Fluorescent assays : Employ malachite green or proprietary kits (e.g., Creative BioMart’s Fluorescent Phosphate Assay Kit) for higher sensitivity in low-concentration samples .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound quantification across studies (e.g., colorimetric vs. fluorescent methods)?

  • Perform cross-method validation: Compare results from colorimetric assays (prone to interference by organic phosphates) and fluorescent kits (higher specificity).
  • Use internal standards (e.g., deuterated this compound) for LC-MS-based absolute quantification.
  • Statistically analyze inter-method variability using Bland-Altman plots or ANOVA .

Q. What experimental designs are critical for distinguishing this compound synthesis from competing pathways (e.g., de novo phytyl diphosphate synthesis)?

  • Isotopic labeling: Feed plants/organisms with ¹³C-glucose or ²H₂O to trace carbon/hydrogen incorporation into this compound vs. de novo pathways.
  • Combine genetic silencing (e.g., SlFOLK mutants) with metabolic profiling to identify pathway dominance .
  • Use time-course experiments to track precursor-product relationships under stress conditions (e.g., light deprivation).

Q. How should researchers address contradictory findings about enzymatic roles in this compound metabolism (e.g., Slr2103 in cyanobacteria)?

  • Replicate experiments using purified recombinant enzymes (e.g., Slr2103) for in vitro acyltransferase assays.
  • Analyze lipid profiles of wild-type vs. slr2103 knockout strains via TLC/GC-MS to confirm absence of TAG-like spots or phytyl esters .
  • Conduct substrate specificity tests with radiolabeled phytol and ATP to clarify enzymatic activity .

Q. What statistical approaches are recommended for analyzing this compound data with high variability (e.g., biological replicates)?

  • Apply robust regression models (e.g., LINEST in Excel) to standard curves, reporting slopes, intercepts, and R² values.
  • Calculate 95% confidence intervals for sample means and use Grubbs’ test to exclude outliers .
  • For small sample sizes, use non-parametric tests (e.g., Mann-Whitney U) to compare groups .

Q. How can researchers integrate this compound data with broader lipidomic or metabolomic datasets?

  • Use multivariate analysis (PCA or PLS-DA) to identify correlations between this compound levels and other lipids (e.g., tocopherols, chlorophyll derivatives).
  • Leverage open-source tools (e.g., MetaboAnalyst) for pathway enrichment analysis .
  • Cross-reference with transcriptomic data (e.g., VTE5 expression) to link metabolic and genetic regulation .

Methodological Guidance

Q. What controls are essential when studying this compound in mutant models?

  • Include wild-type and heterozygous controls to account for genetic background effects.
  • Use mock-treated samples (e.g., empty vector transformations) to distinguish silencing artifacts.
  • Spike samples with synthetic this compound to validate detection limits and recovery rates .

Q. How should researchers design cross-disciplinary studies involving this compound (e.g., plant physiology and biochemistry)?

  • Formulate hypotheses using the PICOT framework: Population (e.g., Solanum lycopersicum), Intervention (gene silencing), Comparison (wild-type), Outcome (this compound levels), Time (developmental stages) .
  • Align with FINER criteria: Ensure feasibility, novelty, and relevance to broader fields like lipid signaling or stress responses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.